molecular formula C24H27NO3 B14182569 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one CAS No. 922722-09-6

3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one

Cat. No.: B14182569
CAS No.: 922722-09-6
M. Wt: 377.5 g/mol
InChI Key: GPNRKUMYSIYROZ-UHFFFAOYSA-N
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Description

3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one typically involves the reaction of 3-benzoyl-4-hydroxycoumarin with dibutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or dichloromethane, and may require the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-7-dimethylamino-4-hydroxycoumarin
  • 3-Benzoyl-7-hydroxycoumarin
  • 3-Benzoyl-7-methoxy-4-hydroxycoumarin

Uniqueness

3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one stands out due to its dibutylamino group, which imparts unique photophysical properties and enhances its potential as a fluorescent probe. Additionally, its structural features make it a versatile precursor for the synthesis of various bioactive compounds .

Properties

CAS No.

922722-09-6

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

3-benzoyl-7-(dibutylamino)chromen-2-one

InChI

InChI=1S/C24H27NO3/c1-3-5-14-25(15-6-4-2)20-13-12-19-16-21(24(27)28-22(19)17-20)23(26)18-10-8-7-9-11-18/h7-13,16-17H,3-6,14-15H2,1-2H3

InChI Key

GPNRKUMYSIYROZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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